2-(Carboxymethyl)-3-nitrobenzoic acid
Overview
Description
2-(Carboxymethyl)-3-nitrobenzoic acid is an organic compound characterized by the presence of a carboxymethyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(carboxymethyl)-3-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by carboxylation. The nitration process introduces a nitro group into the benzene ring, which is then followed by the introduction of a carboxymethyl group through a carboxylation reaction. The reaction conditions often involve the use of strong acids such as sulfuric acid and nitric acid for nitration, and bases like sodium hydroxide for carboxylation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The carboxymethyl group can be oxidized to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon or hydrogen gas are commonly employed.
Substitution: Halogenating agents like chlorine or bromine can be used under controlled conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Introduction of halogen or other functional groups into the benzene ring.
Scientific Research Applications
2-(Carboxymethyl)-3-nitrobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(carboxymethyl)-3-nitrobenzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the carboxymethyl group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
- 2-(Carboxymethyl)-4-nitrobenzoic acid
- 2-(Carboxymethyl)-5-nitrobenzoic acid
- 2-(Carboxymethyl)-6-nitrobenzoic acid
Comparison: 2-(Carboxymethyl)-3-nitrobenzoic acid is unique due to the specific positioning of the nitro and carboxymethyl groups on the benzene ring. This positioning can influence the compound’s reactivity and interaction with other molecules, making it distinct from its isomers.
Properties
IUPAC Name |
2-(carboxymethyl)-3-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c11-8(12)4-6-5(9(13)14)2-1-3-7(6)10(15)16/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFRSEFOBTSXXFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30563491 | |
Record name | 2-(Carboxymethyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90322-71-7 | |
Record name | 2-(Carboxymethyl)-3-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30563491 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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